Propane-d8
Overview
Description
Mechanism of Action
Target of Action
Propane-d8, also known as perdeuteropropane, is a deuterated derivative of propane . It is primarily used in scientific research, particularly in studies involving combustion and other chemical reactions . The primary targets of this compound are the enzymes and proteins involved in these reactions .
Mode of Action
The mode of action of this compound is similar to that of propane, with the key difference being the presence of deuterium atoms instead of hydrogen . This substitution can influence the rate of chemical reactions due to the kinetic isotope effect, potentially leading to different reaction pathways or outcomes .
Biochemical Pathways
This compound can be involved in various biochemical pathways, depending on the specific context of its use. For instance, in microbial synthesis of propane, the engineered valine pathway of E. coli and cyanobacterial aldehyde-deformylating oxygenase (ADO) can be used . The valine pathway produces isobutyraldehyde, which ADO then converts into propane .
Pharmacokinetics
Like other gases, it is likely to have high volatility and low solubility in water, which would influence its absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The result of this compound’s action is largely dependent on the specific reaction it is involved in. In combustion reactions, for example, it can contribute to the production of heat and various combustion products . In biochemical reactions, it can lead to the production of propane or other organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
Propane-d8 can be synthesized through various methods, including the catalytic deuteration of propane. One common method involves the reaction of propane with deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions .
Industrial Production Methods
Industrial production of this compound typically involves the same catalytic deuteration process but on a larger scale. The process requires careful control of reaction conditions to ensure complete deuteration and high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Propane-d8 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form deuterated carbon dioxide (CO2) and water (D2O).
Reduction: It can be reduced to form deuterated methane (CD4) and ethane (C2D6).
Substitution: This compound can undergo substitution reactions where deuterium atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation and reducing agents like lithium aluminum deuteride (LiAlD4) for reduction. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products
The major products formed from these reactions include deuterated methane, ethane, carbon dioxide, and water, depending on the type of reaction and conditions used .
Scientific Research Applications
Propane-d8 has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in reaction mechanisms and kinetic studies due to its distinct isotopic signature.
Biology: this compound is used in metabolic studies to trace the incorporation and transformation of deuterium-labeled compounds in biological systems.
Medicine: It is used in magnetic resonance imaging (MRI) and nuclear magnetic resonance (NMR) spectroscopy to study the structure and dynamics of molecules.
Industry: This compound is used in the petrochemical industry to study the dehydrogenation of propane and the production of propylene
Comparison with Similar Compounds
Similar Compounds
Similar compounds to propane-d8 include other deuterated hydrocarbons such as:
- Methane-d4 (CD4)
- Ethane-d6 (C2D6)
- Butane-d10 (C4D10)
Uniqueness
This compound is unique due to its eight deuterium atoms, which provide a distinct isotopic signature and a significant kinetic isotope effect. This makes it particularly useful in studies where precise tracking of deuterium atoms is required .
Properties
IUPAC Name |
1,1,1,2,2,3,3,3-octadeuteriopropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8/c1-3-2/h3H2,1-2H3/i1D3,2D3,3D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATUOYWHBWRKTHZ-AUOAYUKBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00182931 | |
Record name | Propane-d8 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00182931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
52.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2875-94-7 | |
Record name | Propane-d8 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002875947 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propane-d8 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00182931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2875-94-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using Deuterated Propane (Propane-d8) in scientific research?
A1: this compound, with all its hydrogen atoms replaced by deuterium, serves as a valuable tool in various scientific disciplines. Its use stems from the distinct properties of deuterium, which, being an isotope of hydrogen, exhibits similar chemical behavior but differs in mass and nuclear spin. This isotopic substitution allows researchers to track reactions, probe mechanisms, and gain insights into molecular structure and dynamics.
Q2: How does this compound interact with zeolite catalysts, and what information can be gleaned from these interactions?
A: Studies using in situ 1H MAS NMR spectroscopy have revealed that this compound undergoes hydrogen/deuterium (H/D) exchange when adsorbed on zeolite H-ZSM-5 [, ]. This exchange occurs with both the methyl and methylene groups of this compound, indicating their involvement in interactions with the acidic hydroxyl groups of the zeolite. Analyzing the kinetics of this exchange offers insights into the mechanism of propane activation on zeolite catalysts, suggesting the formation of a pentavalent transition state during the process [].
Q3: How does the ionization potential of this compound influence its behavior in radiolysis experiments with hydrocarbon mixtures?
A: Research on the radiolysis of binary hydrocarbon mixtures has demonstrated the role of ionization potential in intermolecular interactions []. When this compound, with its lower ionization potential, is irradiated in the presence of hydrocarbons possessing higher ionization potentials, a phenomenon of charge transfer occurs. This transfer leads to enhanced production of D2 and HD. Conversely, this effect is diminished when the ionization potential order is reversed, highlighting the importance of ionization potential in dictating reaction pathways during radiolysis [].
Q4: Can you elaborate on the application of this compound in studying site-specific rate constants for hydrogen abstraction by hydroxyl radicals?
A: this compound, along with other deuterated and non-deuterated alkanes, serves as a crucial probe for deciphering the site-specific kinetics of hydrogen abstraction by hydroxyl radicals []. By systematically substituting hydrogen with deuterium at specific positions in propane and analyzing the reaction rates, researchers can determine the individual rate constants for hydrogen abstraction from different carbon sites (primary and secondary). This information is invaluable for understanding combustion chemistry and atmospheric reaction mechanisms [].
Q5: Beyond experimental studies, has this compound found applications in computational chemistry, and if so, how?
A: Yes, this compound has been employed in computational chemistry, specifically in determining the harmonic force field of propane []. By utilizing experimental vibrational frequencies obtained from spectroscopic analyses of this compound and other partially deuterated propane isotopologues, researchers can refine the accuracy of computational models used to predict molecular vibrations. This approach enhances our understanding of molecular structure and dynamics [].
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.